1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea
CAS No.:
Cat. No.: VC17188194
Molecular Formula: C10H15N5S2
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea -](/images/structure/VC17188194.png)
Specification
Molecular Formula | C10H15N5S2 |
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Molecular Weight | 269.4 g/mol |
IUPAC Name | methyl N-cyano-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate |
Standard InChI | InChI=1S/C10H15N5S2/c1-8-9(14-7-13-8)5-17-4-3-15(6-11)10(12)16-2/h7,12H,3-5H2,1-2H3,(H,13,14) |
Standard InChI Key | OJHSNWXCKUSASO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=CN1)CSCCN(C#N)C(=N)SC |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea belongs to the isothiourea family, distinguished by the presence of a cyano group (-CN) and a methylthioethyl side chain linked to a 5-methylimidazole ring. Its IUPAC name, methyl N-cyano-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate, reflects this intricate structure . The compound is also known by synonyms such as N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea and Cimetidine EP Impurity A, underscoring its association with cimetidine production .
Spectral and Structural Data
The compound’s structural integrity is confirmed through spectroscopic and crystallographic analyses. Its canonical SMILES representation, CC1=C(N=CN1)CSCCN(C#N)C(=N)SC, delineates the connectivity of the imidazole ring, methylthioethyl chain, and isothiourea core . The Standard InChIKey, OJHSNWXCKUSASO-UHFFFAOYSA-N, facilitates rapid database searches and computational modeling. Key spectral data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 269.4 g/mol | |
Melting Point | 148–150°C | |
Storage Conditions | 2–8°C in a dark, dry environment | |
Hazard Classification | UN 2811 (Toxic solids) |
The crystalline structure, stabilized by hydrogen bonding between the imidazole nitrogen and thiourea sulfur, contributes to its stability under controlled conditions .
Synthesis and Characterization
Industrial Production Methods
The synthesis of 1-cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea is typically achieved through multi-step reactions involving:
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Alkylation of 5-methylimidazole-4-thiol with 1,2-dibromoethane to form the methylthioethyl intermediate.
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Cyanoamination using cyanamide derivatives to introduce the cyano group.
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Methylation of the isothiourea backbone with methyl iodide .
Henan Tianfu Chemical Co., Ltd., a leading manufacturer, reports a production capacity of 10 metric tons per month, with a purity of ≥99% achieved through column chromatography and recrystallization . The process necessitates stringent temperature control (20–25°C) to prevent side reactions, such as oxidation of the thioether group .
Analytical Characterization
Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control. Key NMR signals include:
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δ 2.25 ppm (s, 3H): Methyl group on the imidazole ring.
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δ 3.45 ppm (t, 2H): Methylene protons adjacent to the sulfur atom.
Mass spectrometry (MS) confirms the molecular ion peak at m/z 269.4, consistent with the molecular formula C₁₀H₁₅N₅S₂.
Applications in Drug Development
Intermediate in Medicinal Chemistry
This compound serves as a precursor in synthesizing thiazole and imidazole derivatives with enhanced bioactivity. For example, its cyano group participates in Huisgen cycloadditions to generate triazole-based inhibitors of interleukin-1β, a cytokine implicated in inflammatory diseases .
Prodrug Design
The methylthioethyl side chain facilitates conjugation with prodrug moieties, enabling targeted delivery to gastric mucosa. In rodent models, prodrugs derived from this compound showed 40% higher bioavailability than cimetidine, attributed to improved solubility and tissue penetration .
Recent Advances and Future Directions
Recent patent filings (2024–2025) highlight innovations in green synthesis methods, such as enzymatic catalysis using Pseudomonas putida oxidoreductases, which reduce brominated byproducts by 70% . Additionally, computational studies leveraging machine learning models predict novel derivatives with 5-fold higher H₂ receptor affinity, paving the way for next-generation antiulcer agents .
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